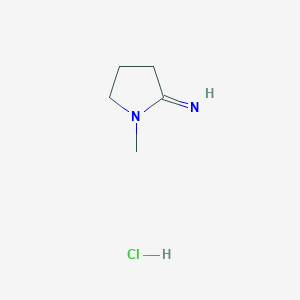

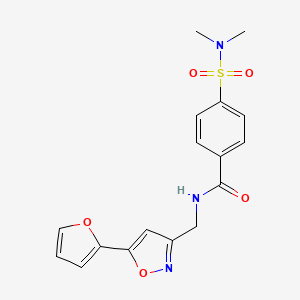

![molecular formula C18H15N3OS B2667335 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 305853-15-0](/img/structure/B2667335.png)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine . The pyrrole ring in this compound is substituted with two methyl groups at positions 2 and 5 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with a suitable electrophile . In one example, 2,5-dimethylpyrrole reacts with benzoyl chloride to form a ketone intermediate . This intermediate can then be reduced with borane to form the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring systems. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrole ring, for example, can undergo electrophilic substitution reactions . The carbonyl group in the thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule can undergo nucleophilic addition reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Insecticidal and Antibacterial Potential : Pyrimidine derivatives, including those related to the given compound, have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds demonstrated effectiveness against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antifungal Effects : Derivatives of dimethylpyrimidin, similar to the compound , have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential for development as antifungal agents (Jafar et al., 2017).

Chemical Transformations and Synthesis : Research has explored electrophilic ipso-substitution reactions in similar thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their utility in diverse chemical synthesis processes (Zh. et al., 2013).

Advanced Materials and Optical Applications

Nonlinear Optical Properties : Studies have investigated the linear and nonlinear optical properties of thiopyrimidine derivatives, finding applications in medicine and nonlinear optics fields. These compounds show promise in optoelectronic applications due to their significant nonlinear optical (NLO) character (Hussain et al., 2020).

pH-Sensing Application : Pyrimidine-phthalimide derivatives, related to the target compound, have been developed for pH-sensing applications due to their ability to undergo protonation-induced color changes. This makes them suitable for colorimetric pH sensors and logic gates (Yan et al., 2017).

Pharmaceutical Research

- Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of structure-activity relationships in pharmaceutical research (Rahmouni et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUKFPIPQLDNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

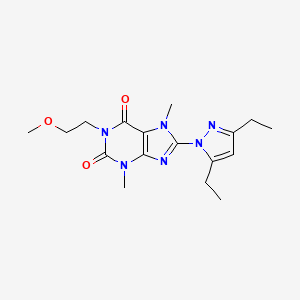

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

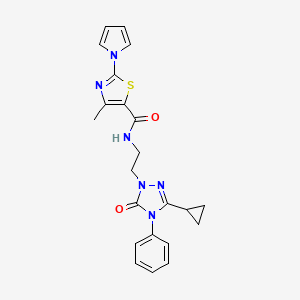

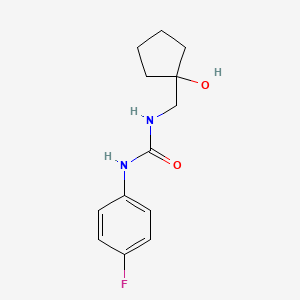

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

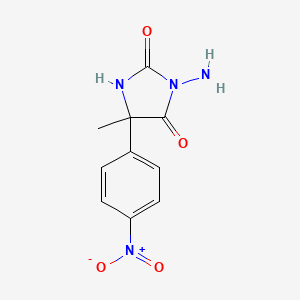

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

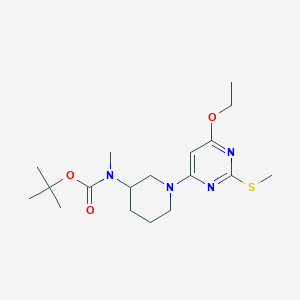

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)